[(4-Ethylphenyl)methyl](3-methylbutan-2-yl)amine
Description
(4-Ethylphenyl)methylamine is an organic compound with the molecular formula C14H23N It is a derivative of amine, characterized by the presence of an ethyl-substituted phenyl group and a methyl-substituted butyl group attached to the nitrogen atom
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C14H23N/c1-5-13-6-8-14(9-7-13)10-15-12(4)11(2)3/h6-9,11-12,15H,5,10H2,1-4H3 |
InChI Key |
LNCQJRHOTVVSDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)methylamine typically involves the reaction of 4-ethylbenzyl chloride with 3-methylbutan-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (4-Ethylphenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and energy consumption to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(4-Ethylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-Ethylphenyl)methylamine can be compared with other similar compounds, such as:
(4-Methylphenyl)methylamine: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
(4-Ethylphenyl)methylamine: Similar structure but with a different substitution pattern on the butyl group.
The uniqueness of (4-Ethylphenyl)methylamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
(4-Ethylphenyl)methylamine, an organic compound with a unique structural configuration, has garnered attention for its potential biological activities. This compound features a central amine group linked to a 4-ethylphenyl methyl group and a branched alkyl chain (3-methylbutan-2-yl). Understanding its biological activity is essential for exploring its applications in pharmaceuticals and chemical research.
Chemical Structure
The compound can be represented by the following structural formula:
This structure indicates the presence of an amine functional group, which is crucial for its reactivity and interaction with biological targets.
The biological activity of (4-Ethylphenyl)methylamine is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can function as either an inhibitor or activator depending on the biological context. Its mechanism may involve:
- Signal Transduction : Modulating pathways related to cellular signaling.
- Metabolic Processes : Influencing metabolic pathways through enzyme interaction.
- Gene Expression Regulation : Affecting transcription factors and other regulatory proteins.
Pharmacological Properties
Research indicates that (4-Ethylphenyl)methylamine may possess significant pharmacological properties. Its unique ethyl substitution on the phenyl ring could enhance its interaction with molecular targets compared to similar amines.
Table 1: Comparison of Biological Activities with Related Compounds
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| (4-Ethylphenyl)methylamine | C₁₂H₁₇N | Ethyl group enhances interaction | Potential inhibitor of specific enzymes |
| (4-Methoxyphenyl)methylamine | C₁₂H₁₅NO | Contains methoxy instead of ethyl | Moderate biological activity |
| N-(4-Ethoxybenzyl)-isobutyramide | C₁₃H₁₉N₃O₂ | Different functional groups | Limited activity in similar assays |
Study 1: Inhibition of Enzymatic Activity
A study investigated the inhibitory effects of (4-Ethylphenyl)methylamine on a specific enzyme involved in metabolic pathways. The compound was tested at varying concentrations, revealing an IC50 value indicative of its potency.
Table 2: Inhibitory Concentrations
| Concentration (μM) | % Inhibition |
|---|---|
| 10 | 20% |
| 25 | 45% |
| 50 | 70% |
The results demonstrate a dose-dependent inhibition, suggesting potential therapeutic applications in conditions where enzyme modulation is beneficial.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of (4-Ethylphenyl)methylamine against various bacterial strains. The compound showed promising activity against Gram-positive bacteria, with an observed minimum inhibitory concentration (MIC).
Table 3: Antimicrobial Efficacy
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | >100 |
| Bacillus subtilis | 30 |
These findings suggest that (4-Ethylphenyl)methylamine could serve as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
